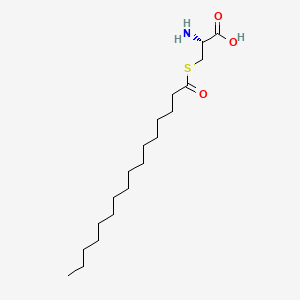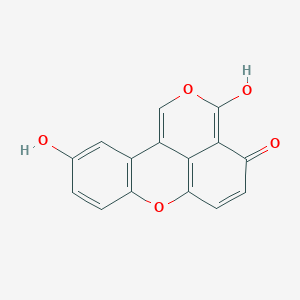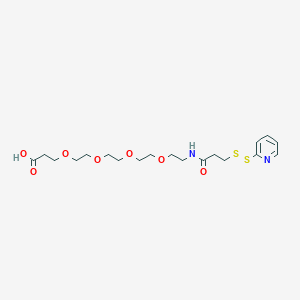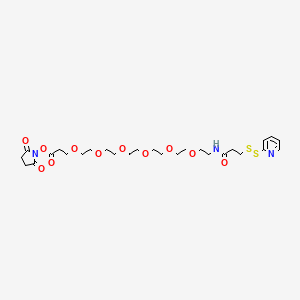
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide
Vue d'ensemble
Description
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide is a complex organic compound that features a benzimidazole core, a thiazole ring, and a morpholine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Thiazole Ring: This step might involve the reaction of the benzimidazole intermediate with a thiazole derivative, possibly through a nucleophilic substitution reaction.
Attachment of the Morpholine Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiazole rings.
Reduction: Reduction reactions might target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, disrupting their normal function. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-morpholin-4-ylphenyl)-1H-benzimidazole-4-carboxamide: Lacks the thiazole ring.
N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide: Lacks the morpholine group.
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole: Lacks the carboxamide group.
Uniqueness
The presence of both the thiazole ring and the morpholine group in 2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide might confer unique biological activities or chemical properties, making it a compound of interest for further research.
Propriétés
Numéro CAS |
1203479-63-3 |
|---|---|
Formule moléculaire |
C21H19N5O2S |
Poids moléculaire |
405.48 |
Nom IUPAC |
2-(3-morpholin-4-ylphenyl)-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5O2S/c27-20(25-21-22-7-12-29-21)16-5-2-6-17-18(16)24-19(23-17)14-3-1-4-15(13-14)26-8-10-28-11-9-26/h1-7,12-13H,8-11H2,(H,23,24)(H,22,25,27) |
Clé InChI |
HVZCBEDNOBGKCN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC(=C2)C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SRTCX1002; SRTCX-1002; SRTCX 1002; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



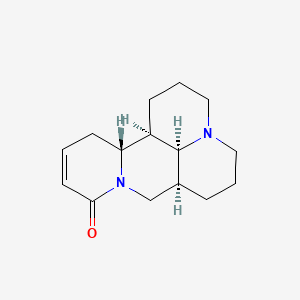
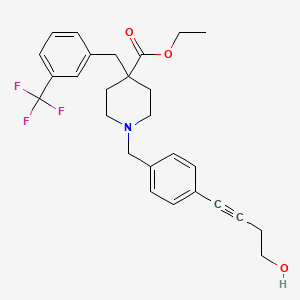
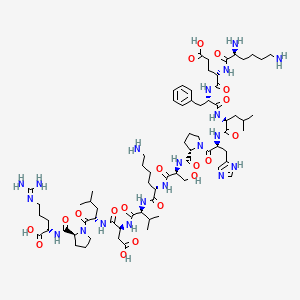

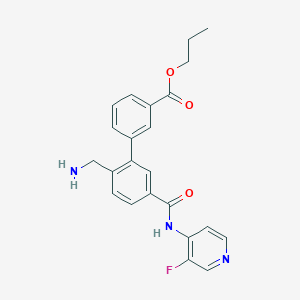
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
